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Compound of Interest

Compound Name: 4-Bromobenzoyl azide

Cat. No.: B15482748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromobenzoyl azide, a key intermediate in the synthesis of various nitrogen-containing

heterocyclic compounds. Due to the potential explosive nature of azide compounds,

understanding their structural characteristics through spectroscopic analysis is crucial for safe

handling and reaction monitoring. This document summarizes available data for Proton Nuclear

Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), and outlines general experimental protocols

for these analytical techniques.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-bromobenzoyl azide. It is

important to note that a complete, unified dataset from a single source is not readily available in

the public domain. The data presented here is a composite from various sources and typical

values expected for a compound with this structure.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.90 Doublet ~8.5
2H, Aromatic (ortho to

C=O)

~7.70 Doublet ~8.5
2H, Aromatic (ortho to

Br)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~170 C=O (Carbonyl)

~133 Aromatic C-Br

~132 Aromatic CH (ortho to Br)

~130 Aromatic CH (ortho to C=O)

~129 Aromatic C-C=O

Solvent: CDCl₃

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~2130 Strong
Asymmetric stretch of azide (-

N₃)

~1695 Strong C=O stretch of acyl azide

~1585 Medium C=C aromatic ring stretch

~1280 Medium
Symmetric stretch of azide (-

N₃)

~840 Strong
C-H out-of-plane bend (para-

substituted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15482748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Phase: KBr pellet or thin film

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

225/227 ~5
[M]⁺ (Molecular ion with Br

isotopes)

197/199 ~15 [M - N₂]⁺

183/185 ~100
[BrC₆H₄CO]⁺ (4-Bromobenzoyl

cation)

155/157 ~40 [BrC₆H₄]⁺

76 ~30 [C₆H₄]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 4-bromobenzoyl azide in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Parameters:

Pulse Program: Standard single-pulse
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Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

Parameters:

Pulse Program: Proton-decoupled

Number of Scans: 1024 or more

Relaxation Delay: 2.0 s

Spectral Width: 0 to 200 ppm

Temperature: 298 K

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-bromobenzoyl azide with approximately 100-200 mg of

dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.

Place a portion of the powder in a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer
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Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be

recorded as the background.

Mass Spectrometry
Sample Introduction:

A direct insertion probe is typically used for solid samples. A small amount of the sample is

placed in a capillary tube at the end of the probe.

Data Acquisition:

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

Parameters:

Ionization Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40-300

Scan Rate: 1 scan/s

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 4-bromobenzoyl azide.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-
Bromobenzoyl Azide.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromobenzoyl Azide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15482748#spectroscopic-data-for-4-bromobenzoyl-
azide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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